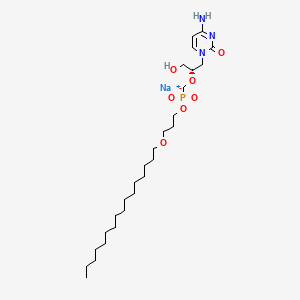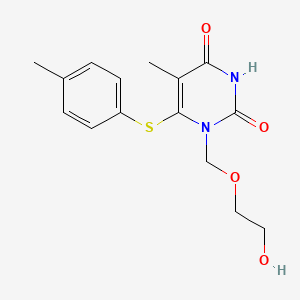
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thymine base modified with hydroxyethoxy and methylphenylthio groups.
Vorbereitungsmethoden
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves several steps. The primary synthetic route includes the following steps:
Starting Materials: The synthesis begins with thymine, which is a pyrimidine base.
Hydroxyethoxy Group Addition: The hydroxyethoxy group is introduced through a reaction with ethylene glycol under acidic conditions.
Methylphenylthio Group Addition: The methylphenylthio group is added using a thiolation reaction with 4-methylthiophenol in the presence of a suitable catalyst.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy or methylphenylthio groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential as an antiviral agent due to its structural similarity to nucleoside analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of viral infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethoxy and methylphenylthio groups enhance its binding affinity to these targets, leading to inhibition of viral replication or induction of apoptosis in cancer cells. The pathways involved include the inhibition of DNA polymerase and the activation of caspase enzymes.
Vergleich Mit ähnlichen Verbindungen
1-((2-Hydroxyethoxy)methyl)-6-((4-methylphenyl)thio)thymine can be compared with other nucleoside analogs such as:
Acyclovir: A well-known antiviral agent used to treat herpes infections. Unlike acyclovir, this compound has additional functional groups that may enhance its antiviral activity.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections. The structural differences between ganciclovir and this compound may result in different pharmacokinetic properties and therapeutic effects.
Eigenschaften
CAS-Nummer |
125056-59-9 |
|---|---|
Molekularformel |
C15H18N2O4S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-(4-methylphenyl)sulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H18N2O4S/c1-10-3-5-12(6-4-10)22-14-11(2)13(19)16-15(20)17(14)9-21-8-7-18/h3-6,18H,7-9H2,1-2H3,(H,16,19,20) |
InChI-Schlüssel |
OMBAAFSEFCJXOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


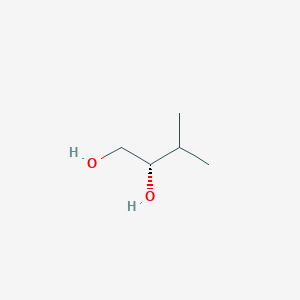
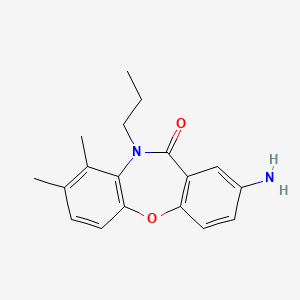
![sulfuric acid;3,5,6,11-tetrahydro-2H-imidazo[1,2-c][3]benzazepine](/img/structure/B12779893.png)
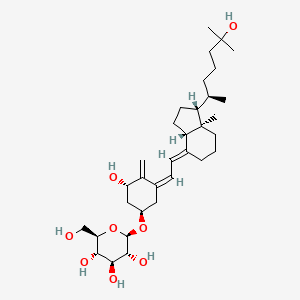
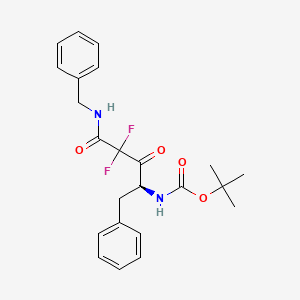
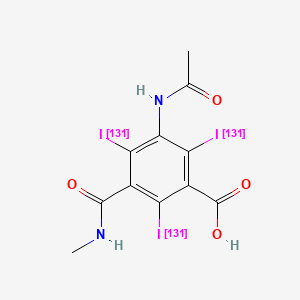
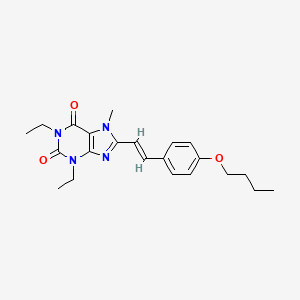
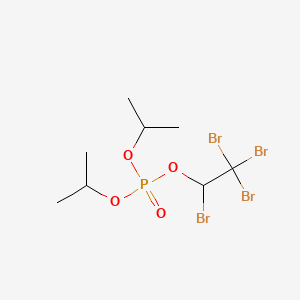
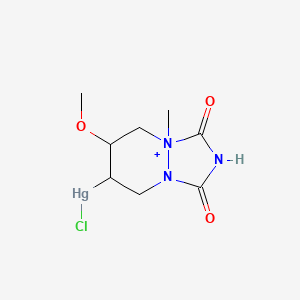
![3-[6-(dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12779940.png)
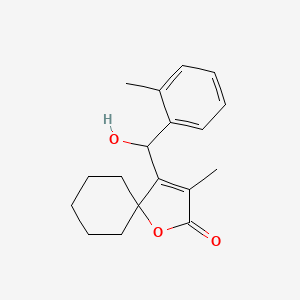
![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
